3,5-Diamino-2-hydroxybenzoic acid hydrochloride
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Overview
Description
3,5-Diamino-2-hydroxybenzoic acid hydrochloride: is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of benzoic acid, characterized by the presence of two amino groups and one hydroxyl group on the benzene ring, along with a hydrochloride group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid, followed by reduction and amination steps. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent reduction of these nitro groups to amino groups is achieved using reducing agents such as palladium on carbon (Pd/C) and hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro groups in the precursor can be reduced to amino groups using reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrazine hydrate.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-diamino-2-hydroxybenzaldehyde.
Reduction: Formation of 3,5-diamino-2-hydroxybenzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme kinetics and mechanisms .
Medicine: Its structural features make it a candidate for designing inhibitors or activators of biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can result in the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
3,5-Diamino-2-hydroxybenzoic acid: Lacks the hydrochloride group but shares similar structural features.
2-Hydroxy-3,5-dinitrobenzoic acid: Contains nitro groups instead of amino groups.
3,5-Diamino-4-hydroxybenzoic acid: Has an additional hydroxyl group at the 4 position
Uniqueness: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrochloride group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3,5-Diamino-2-hydroxybenzoic acid hydrochloride (CAS No. 177960-41-7) is an organic compound derived from benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C₇H₈N₂O₃·HCl
- Molecular Weight : 168.15 g/mol
- Structure : The compound features amino and hydroxyl functional groups which allow it to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups enables the formation of hydrogen bonds, which can modulate enzyme activity and disrupt metabolic pathways. This interaction can lead to either inhibition or activation of biological processes depending on the target involved.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism involves interference with bacterial metabolic pathways, potentially through enzyme inhibition.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Its ability to inhibit specific enzymes involved in cancer metabolism further supports its potential as an anticancer agent .
Enzyme Interaction Studies
In biochemical assays, this compound serves as a substrate for certain enzymes, aiding in the understanding of enzyme kinetics and mechanisms. This is crucial for drug development as it helps identify potential inhibitors or activators based on the compound's interactions with various enzymes .
Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : A study reported that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Effects : In vitro experiments revealed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential role in cancer therapy .
- Enzyme Inhibition : Research highlighted its capability to inhibit specific metabolic enzymes, which could be leveraged for therapeutic applications targeting metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Study
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that apoptosis was mediated through caspase activation pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3,5-Diamino-2-hydroxybenzoic acid | Lacks hydrochloride group | Moderate antimicrobial activity |
2-Hydroxy-3,5-dinitrobenzoic acid | Contains nitro groups instead of amino groups | Limited biological activity |
3,5-Diamino-4-hydroxybenzoic acid | Additional hydroxyl group at the 4 position | Enhanced anticancer properties |
Properties
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMDXDSLNLAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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